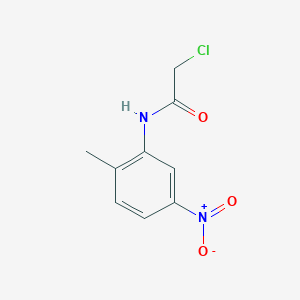

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Description

2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide is a chloroacetamide derivative characterized by a nitro-substituted phenyl ring with a methyl group at the ortho position relative to the acetamide moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules with reported antimicrobial and antiproliferative activities . Its structural features, including the electron-withdrawing nitro group and chloroacetamide backbone, make it a versatile scaffold for chemical modifications aimed at enhancing pharmacological properties .

Properties

IUPAC Name |

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-6-2-3-7(12(14)15)4-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLQFQSJHDHMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359260 | |

| Record name | 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35588-36-4 | |

| Record name | 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation Reaction

The primary method involves reacting 2-methyl-5-nitroaniline (or a related nitroaniline) with chloroacetyl chloride or chloroacetic anhydride in the presence of an acid-binding agent (such as sodium carbonate) and organic solvents like toluene. The reaction is typically performed under controlled temperature conditions (around 15 °C) to avoid side reactions.

| Parameter | Conditions |

|---|---|

| Starting material | 2-methyl-5-nitroaniline (1.0 mol) |

| Solvent | Toluene (2-6 weight ratio) |

| Acid-binding agent | Sodium carbonate (1-3 mole ratio) |

| Chloroacetyl agent | Chloroacetyl chloride or chloroacetic anhydride (1.1-3 mole ratio) |

| Temperature | 15 ± 5 °C |

| Reaction time | Dripping over 1-3 hours; stirring 1-4 hours post addition |

| Workup | Removal of solvent by rotary evaporation, filtration, drying |

The reaction yields this compound with high purity (HPLC purity up to 98%) and good yield (around 89-93%) without requiring further purification for subsequent steps.

Methylation (Optional Step)

For derivatives such as 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, methylation is performed on the acylated intermediate using methylating agents like dimethyl sulfate in the presence of an alkaline catalyst (e.g., sodium hydroxide) in a biphasic system (dichloromethane and water).

Typical Methylation Conditions:

| Parameter | Conditions |

|---|---|

| Intermediate | This compound (1.0 mol) |

| Solvents | Dichloromethane (1-3 parts by weight), water (1-5 parts by weight) |

| Catalyst | Sodium hydroxide (1-4 mole ratio) |

| Methylating agent | Dimethyl sulfate (1-3 mole ratio) |

| Temperature | 25-30 °C for addition; 50-60 °C for reaction |

| Reaction time | 2-4 hours |

| Workup | Cooling to 5-10 °C, rotary evaporation, filtration, drying |

The methylation step typically achieves yields around 90% with high purity (HPLC purity ~97%) and can be purified further by recrystallization if necessary.

Experimental Data Summary

| Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Acylation with chloroacetyl chloride | 2-methyl-5-nitroaniline, toluene, Na2CO3, 15 °C, 1-3 h drip + 1-4 h stir | 89-93 | 96.8-98.3 | Direct use without purification |

| Methylation with dimethyl sulfate | Intermediate, DCM/H2O, NaOH, 25-60 °C, 2-4 h | ~90 | ~97.2 | Optional step for methylated derivatives |

Research Findings and Notes

- The acylation step is highly efficient and reproducible, with the reaction conditions optimized for temperature control and gradual addition of chloroacetyl agents to minimize side reactions.

- Sodium carbonate acts as an effective acid scavenger, neutralizing HCl formed during acylation.

- The methylation step requires careful control of temperature and base concentration to ensure selective N-methylation without over-alkylation.

- The product purity is confirmed by HPLC and spectroscopic methods such as ^1H NMR and mass spectrometry, showing characteristic chemical shifts and molecular ion peaks consistent with the expected structures.

- The synthetic route is scalable and suitable for industrial applications, as demonstrated by batch sizes ranging from laboratory to multi-kilogram scale.

Related Synthetic Approaches

Other studies involving related compounds such as N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide focus on similar acylation strategies but incorporate heterocyclic moieties like imidazole rings. These methods use chloroacetic acid derivatives and substituted anilines under reflux conditions in solvents like ethanol or dimethyl sulfoxide, followed by recrystallization to purify the product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Reduction: Formation of 2-chloro-N-(2-methyl-5-aminophenyl)acetamide.

Hydrolysis: Formation of 2-methyl-5-nitroaniline and acetic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in nucleophilic substitution reactions to form substituted acetamides and can undergo hydrolysis to yield 2-methyl-5-nitroaniline and acetic acid.

Novel Synthesis Methods

Recent advancements have introduced new synthetic routes that enhance yield and purity, making it easier to produce this compound on a larger scale. For instance, a method utilizing para-nitroaniline as a raw material has demonstrated high efficiency, achieving yields above 90% with HPLC purity exceeding 98% .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. In vitro studies have shown that the presence of a chloro atom enhances antibacterial effects against pathogens such as Klebsiella pneumoniae, with mechanisms involving inhibition of penicillin-binding proteins leading to cell lysis .

Pharmacological Potential

The compound's structure suggests potential as a pharmacophore in drug development. Studies indicate favorable cytotoxicity profiles, which are crucial for assessing the viability of new antibacterial drugs . Additionally, derivatives of this compound have been investigated for their anticonvulsant properties, demonstrating protective effects in animal models of seizures .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is being explored for its role in developing new therapeutics. Its derivatives are being synthesized and tested for efficacy against various diseases, including those caused by resistant bacterial strains . The compound's favorable pharmacokinetic profiles also suggest potential for oral bioavailability, making it a candidate for further clinical evaluation .

Industrial Applications

Reagent in Chemical Processes

Beyond its laboratory applications, this compound is also utilized in industrial settings as a reagent in the production of specialty chemicals. Its role as an intermediate allows for the creation of more complex molecules necessary for various chemical processes .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, aiding nucleophilic substitution reactions for heterocycle formation .

Heterocyclic Amine Derivatives

Substitution of the aromatic ring with heterocycles modulates solubility and target selectivity:

Key Findings :

- Thiazole and oxadiazole derivatives exhibit enhanced antimicrobial and herbicidal activities due to improved membrane permeability .

- Benzothiazole analogs are prioritized in anticancer research for their planar aromatic systems, which facilitate DNA intercalation .

Herbicidal Chloroacetamides

Commercial herbicides leverage chloroacetamide’s reactivity toward cysteine residues in plant enzymes:

Key Findings :

- Alkyl and alkoxy groups (e.g., methoxymethyl in alachlor) enhance soil persistence and bioavailability .

- The target compound’s nitro group distinguishes it from herbicidal analogs, suggesting divergent biological targets .

Physicochemical Properties and Structure-Activity Relationships

Biological Activity

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a chloro group attached to an acetamide moiety, which is further substituted with a 2-methyl-5-nitrophenyl group. This specific substitution pattern contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or receptors, affecting critical biochemical pathways and cellular functions.

Antimicrobial Activity

Studies have demonstrated the antimicrobial potential of this compound, particularly against Gram-negative bacteria such as Klebsiella pneumoniae. The presence of the chloro atom in the compound enhances its antibacterial properties by stabilizing the molecule at the target enzyme site, likely acting on penicillin-binding proteins (PBPs) which are essential for maintaining bacterial cell wall integrity .

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) for this compound has been determined through various assays. The compound exhibits significant antibacterial activity with an MIC that supports its use as a potential therapeutic agent.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | X | Klebsiella pneumoniae |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Y | Klebsiella pneumoniae |

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity have shown that this compound maintains a favorable safety profile. The compound exhibited low toxicity levels in mammalian cell lines, indicating potential for further development as a therapeutic agent. Toxicological assessments revealed that more than 80% of cells remained viable across various concentrations tested .

Case Studies and Research Findings

- Antibacterial Efficacy : A study investigated the antibacterial efficacy of this compound against Klebsiella pneumoniae. Results indicated that the compound effectively reduces bacterial viability over time, achieving complete cell lysis at concentrations above the MIC within a specified timeframe .

- Hemolytic Activity : Research into the hemolytic activity of the compound revealed moderate effects on erythrocytes across different blood types, suggesting a need for further investigation into its safety when used in vivo .

- Mutagenicity Testing : Genotoxicity tests showed minimal cellular alterations in oral mucosa cells exposed to varying concentrations of the compound. This suggests a low risk for mutagenic effects, supporting its potential clinical use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 2-methyl-5-nitroaniline and chloroacetyl chloride. Key parameters include maintaining anhydrous conditions, using triethylamine as a base, and refluxing in a polar aprotic solvent (e.g., acetonitrile) for 4–6 hours . Optimization involves adjusting molar ratios (1:1.2 for amine:chloroacetyl chloride) and temperature (70–80°C) to improve yields above 75%. Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology : Use a combination of spectroscopic techniques:

- FTIR : Confirm the presence of amide C=O stretch (~1650 cm⁻¹), nitro group (~1520 cm⁻¹), and C-Cl (~700 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl group) and acetamide methylene (δ 4.2–4.5 ppm) .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 45.8%, H: 3.4%, N: 11.9%) .

Q. What are the key safety considerations when handling this compound in the lab?

- Methodology : Due to structural similarities to aromatic nitro compounds, assume hazards include skin/eye irritation and potential mutagenicity. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from reducing agents. Monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (MESP), and charge distribution. Correlate electronic properties with potential as a pharmacophore or catalyst .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like acetylcholinesterase) based on nitro and amide moieties’ hydrogen-bonding capacity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in nitro group orientation (e.g., torsion angles) using SHELX for refinement. For example, nitro groups in similar structures exhibit torsional deviations up to 20° from the aromatic plane .

- Dynamic NMR : Detect rotational barriers in the amide bond under variable-temperature conditions to explain splitting patterns .

Q. How can researchers design derivatives of this compound to study structure-activity relationships (SAR)?

- Methodology :

- Functional Group Modification : Replace the methyl group on the phenyl ring with halogens (F, Cl) or electron-withdrawing groups (CF₃) to assess electronic effects on reactivity .

- Heterocyclic Hybridization : Synthesize thiadiazole or oxadiazole hybrids via cyclization reactions (e.g., using Lawesson’s reagent) to explore bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.